![molecular formula C10H9F2N3O2 B15237836 (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyano group, a difluorophenyl group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
科学的研究の応用
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetate
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H9F2N3O2 |
|---|---|
分子量 |
241.19 g/mol |
IUPAC名 |
ethyl N-(N-cyano-2,6-difluoroanilino)carbamate |
InChI |
InChI=1S/C10H9F2N3O2/c1-2-17-10(16)14-15(6-13)9-7(11)4-3-5-8(9)12/h3-5H,2H2,1H3,(H,14,16) |
InChIキー |
YREUJBFECKNNCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(C#N)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
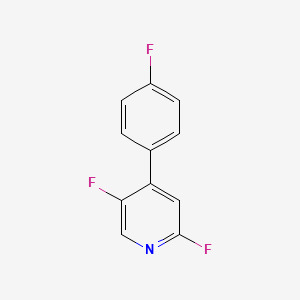
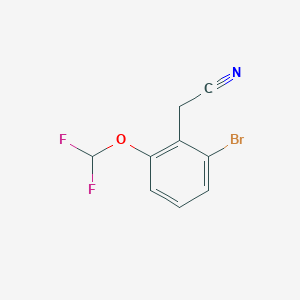
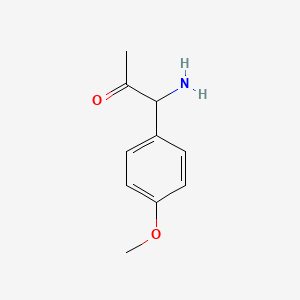
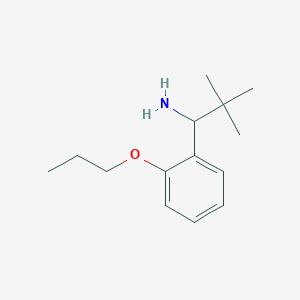
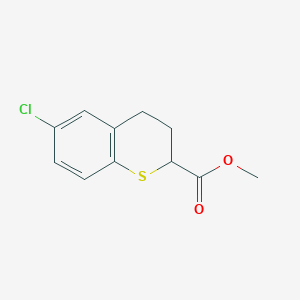

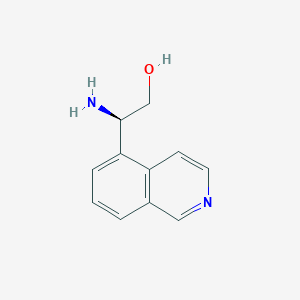
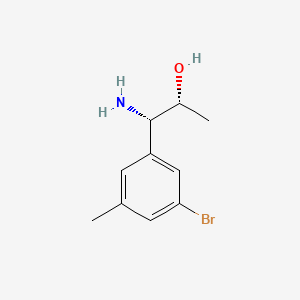
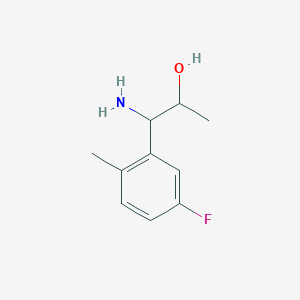
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
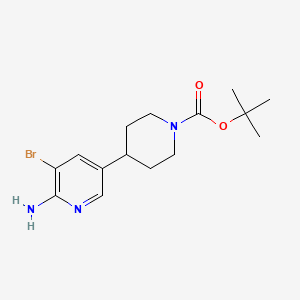
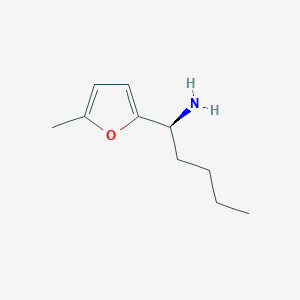
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
